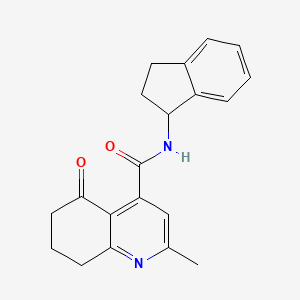![molecular formula C15H26N2O5 B7434542 3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a popular research chemical that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid works by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on mood, behavior, and cognition. This compound has also been shown to have affinity for other neurotransmitter systems, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria, increased energy, and improved cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
实验室实验的优点和局限性
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid has several advantages for lab experiments. It is a well-studied compound that has been shown to have potential therapeutic applications. It is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has several limitations for lab experiments. It has a high potential for abuse, which can make it difficult to control in a lab setting. It also has potentially dangerous physiological effects, which can make it difficult to use in experiments involving human subjects.
未来方向
There are several future directions for research on 3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for dopamine-related disorders, such as Parkinson's disease. Researchers are also interested in studying the potential therapeutic applications of this compound for depression and anxiety. Another area of interest is the development of safer and more effective analogs of this compound that have fewer side effects and a lower potential for abuse.
Conclusion
This compound is a synthetic compound that has been used in scientific research to study its potential therapeutic applications. It has a high affinity for the dopamine transporter and has been shown to increase dopamine levels in the brain. This compound has several advantages for lab experiments, but also has limitations due to its potential for abuse and dangerous physiological effects. Future research on this compound will focus on its potential therapeutic applications and the development of safer and more effective analogs.
合成方法
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-amino-1-propanol with 5-methyl-3-oxolane-2,4-dione to form the intermediate 3-(5-methyl-3-oxolanyl)propanoic acid. The intermediate is then reacted with 6-aminohexanoic acid to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid has been used in scientific research to study its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for dopamine-related disorders, such as Parkinson's disease. This compound has also been studied for its potential as a treatment for depression and anxiety.
属性
IUPAC Name |
3-[6-[(5-methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-11-9-12(10-22-11)15(21)17-7-4-2-3-5-13(18)16-8-6-14(19)20/h11-12H,2-10H2,1H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLSGAHLXDXKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)
![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)